- Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid and related compoundsChemical & Pharmaceutical Bulletin, 1985, 33(9), 3775-86,
Cas no 90098-38-7 (Rebamipide methyl ester)

Rebamipide methyl ester structure
Nome do Produto:Rebamipide methyl ester
Rebamipide methyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- REBAMIPIDE METHYL ESTER
- Rebamipide Methyl Ester (Rebamipide Impurity)
- E82096
- Methyl 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate
- Rebamipide Impurity 7
- Rebamipide Impurity 6
- 4-Quinolinepropanoic acid, α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
- Rebamipide Impurity G
- 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
- Methyl α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoate (ACI)
- OPC 12763
- methyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
- SCHEMBL16666855
- OAXCBIDOZGKWRV-UHFFFAOYSA-N
- Methyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
- 90098-38-7
- CS-0168041
- Rebamipide methyl ester
-
- Inchi: 1S/C20H17ClN2O4/c1-27-20(26)17(23-19(25)12-6-8-14(21)9-7-12)10-13-11-18(24)22-16-5-3-2-4-15(13)16/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25)
- Chave InChI: OAXCBIDOZGKWRV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(NC(C(=O)OC)CC1=CC(NC2C=CC=CC1=2)=O)=O
Propriedades Computadas
- Massa Exacta: 384.0876847 g/mol
- Massa monoisotópica: 384.0876847 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 6
- Complexidade: 613
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 84.5
- XLogP3: 2.7
- Peso Molecular: 384.8
Rebamipide methyl ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01WZS1-250mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 97% | 250mg |
$457.00 | 2024-04-20 | |
Aaron | AR01X00D-250mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 98% | 250mg |
$399.00 | 2025-02-12 | |
Aaron | AR01X00D-50mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 98% | 50mg |
$158.00 | 2025-02-12 | |
1PlusChem | 1P01WZS1-50mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 97% | 50mg |
$187.00 | 2024-04-20 | |
1PlusChem | 1P01WZS1-100mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 97% | 100mg |
$269.00 | 2024-04-20 | |
Aaron | AR01X00D-100mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 98% | 100mg |
$235.00 | 2025-02-12 |
Rebamipide methyl ester Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Potassium carbonate
Referência
Synthetic Routes 2
Condições de reacção
1.1 Solvents: Methanol , Water ; 2 h; 48 h, 120 °C
Referência
- Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic StudyCrystal Growth & Design, 2016, 16(6), 3180-3189,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C → 10 °C
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
Referência
- Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylationOrganic Process Research & Development, 2018, 22(7), 773-779,
Rebamipide methyl ester Raw materials
- methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate
- Rebamipide
- 3-Chlorobenzoyl chloride
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride
Rebamipide methyl ester Preparation Products
Rebamipide methyl ester Literatura Relacionada
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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